molecular formula C22H24O5 B10848826 Garveatin C

Garveatin C

Cat. No.: B10848826
M. Wt: 368.4 g/mol
InChI Key: BRECKZGJFRHNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Garveatin C involves a series of polyketide folding patterns and chemical interconversions.

Industrial Production Methods: laboratory-scale synthesis typically involves the use of advanced organic synthesis techniques and purification methods .

Chemical Reactions Analysis

Types of Reactions: : Garveatin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its structure and enhancing its biological activity .

Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides .

Major Products: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are often studied for their enhanced or altered biological activities .

Properties

Molecular Formula

C22H24O5

Molecular Weight

368.4 g/mol

IUPAC Name

7-acetyl-9-hydroxy-8-methoxy-2,2,4,4,6-pentamethylanthracene-1,3-dione

InChI

InChI=1S/C22H24O5/c1-10-8-12-9-13-16(19(25)22(5,6)20(26)21(13,3)4)17(24)15(12)18(27-7)14(10)11(2)23/h8-9,24H,1-7H3

InChI Key

BRECKZGJFRHNPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(C(=C2C(=C1C(=O)C)OC)O)C(=O)C(C(=O)C3(C)C)(C)C

Origin of Product

United States

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